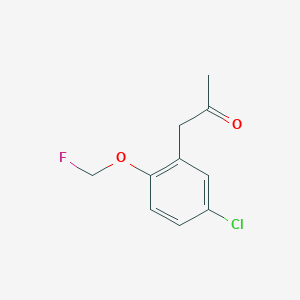

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C10H10ClFO2 |

|---|---|

Molecular Weight |

216.63 g/mol |

IUPAC Name |

1-[5-chloro-2-(fluoromethoxy)phenyl]propan-2-one |

InChI |

InChI=1S/C10H10ClFO2/c1-7(13)4-8-5-9(11)2-3-10(8)14-6-12/h2-3,5H,4,6H2,1H3 |

InChI Key |

UFGPFPXPJSTSAS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)Cl)OCF |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of Chloro-Fluoromethoxybenzene

A widely reported method employs Friedel-Crafts acylation to introduce the propan-2-one group. In this route, 5-chloro-2-(fluoromethoxy)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the acylium ion forms a complex with AlCl₃, enhancing electrophilicity.

Reaction Conditions:

- Temperature: 0–5°C (to minimize side reactions)

- Solvent: Dichloromethane or nitrobenzene

- Catalyst: AlCl₃ (1.2 equivalents relative to acetyl chloride)

- Yield: 60–75% after purification

Post-reaction workup involves quenching with ice-water, followed by extraction with organic solvents. Column chromatography or recrystallization from ethanol-water mixtures yields the pure product.

Nucleophilic Substitution on Preformed Ketone Intermediates

An alternative route involves synthesizing 1-(2-hydroxy-5-chlorophenyl)propan-2-one first, followed by fluoromethoxy group introduction. The hydroxyl group on the phenyl ring undergoes nucleophilic substitution with fluoromethyl bromide (FCH₂Br) in the presence of a base such as potassium carbonate (K₂CO₃).

Key Steps:

- Synthesis of 1-(2-hydroxy-5-chlorophenyl)propan-2-one: Achieved via Fries rearrangement of 5-chlorophenyl acetate using ZnCl₂ as a catalyst.

- Fluoromethoxy Introduction:

This method allows modular functionalization but requires stringent control over reaction conditions to avoid over-alkylation.

Halogen Exchange Reactions

A less common but innovative approach utilizes halogen exchange on brominated precursors. For instance, 1-bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes bromine-to-chlorine substitution via treatment with cuprous chloride (CuCl) in acetonitrile.

Reaction Mechanism:

- Substrate: 1-Bromo-1-(5-chloro-2-(fluoromethoxy)phenyl)propan-2-one

- Reagent: CuCl (2 equivalents)

- Solvent: Acetonitrile, reflux (82°C)

- Duration: 8 hours

- Yield: 70–80%

This method is advantageous for accessing isotopologues or derivatives with specific halogen placements.

Optimization of Reaction Conditions

Catalytic Systems

Catalyst choice significantly impacts yield and selectivity:

| Catalyst | Role | Yield Improvement | Source |

|---|---|---|---|

| AlCl₃ | Lewis acid for acylation | 15–20% | |

| ZnCl₂ | Fries rearrangement promoter | 10–15% | |

| CuCl | Halogen exchange mediator | 25–30% |

AlCl₃ remains the gold standard for Friedel-Crafts reactions, though ZnCl₂ offers milder conditions for acid-sensitive substrates.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions, while non-polar solvents (dichloromethane) favor electrophilic processes. Ethanol-water mixtures are preferred for recrystallization due to differential solubility of byproducts.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A patented continuous-flow system combines Friedel-Crafts acylation and fluoromethoxy substitution in a tandem reactor. Key features include:

- Reactors: Two interconnected fixed-bed reactors

- Catalyst: Immobilized AlCl₃ on silica gel (first reactor); K₂CO₃ pellets (second reactor)

- Throughput: 50–100 kg/day

- Purity: ≥98% (HPLC)

This method reduces waste and eliminates intermediate isolation, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | High efficiency, one-step | Requires harsh conditions | 60–75% |

| Nucleophilic Substitution | Modular functionalization | Multi-step, lower yields | 50–65% |

| Halogen Exchange | Access to derivatives | Limited substrate availability | 70–80% |

Friedel-Crafts acylation is optimal for bulk production, whereas halogen exchange suits specialized applications.

Chemical Reactions Analysis

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro and fluoromethoxy groups can influence the compound’s binding affinity and specificity. These substituents may enhance the compound’s ability to form hydrogen bonds or hydrophobic interactions with target molecules, thereby modulating their activity.

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)propan-1-one (CAS 68597-44-4)

- Structural Difference: Methoxy (-OCH₃) instead of fluoromethoxy (-OCH₂F) and propan-1-one (acetophenone) instead of propan-2-one.

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS 1340177-72-1)

- Structural Difference : Trifluoromethyl (-CF₃) at the 3-position and methoxy (-OCH₃) at the 2-position.

- Impact : The -CF₃ group increases lipophilicity and metabolic stability compared to fluoromethoxy. This compound’s bulkiness may hinder membrane permeability but enhance resistance to oxidative degradation .

- Application : Marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis .

1-[5-Chloro-2-(difluoromethoxy)phenyl]prop-2-en-1-one (CAS 1422510-03-9)

- Structural Difference: Difluoromethoxy (-OCHF₂) instead of fluoromethoxy and a propenone (α,β-unsaturated ketone) group.

- Impact: The additional fluorine atom in -OCHF₂ increases electronegativity and acidity. The conjugated double bond in propenone enhances reactivity in Michael additions or Diels-Alder reactions, unlike the saturated propan-2-one .

- Molecular Weight : 232.61 g/mol (higher than the target compound due to -OCHF₂) .

Positional Isomerism

1-(2-Chloro-4-(fluoromethoxy)phenyl)propan-2-one (CAS 1806588-97-5)

- Structural Difference : Chloro and fluoromethoxy groups at positions 2 and 4, respectively, instead of 5 and 2.

- Impact : Altered substitution pattern affects molecular geometry and dipole moments. This may influence binding affinity in receptor-ligand interactions or crystallization behavior .

- Molecular Weight : 216.63 g/mol (identical to the target compound due to same substituents but different positions) .

Ketone Position Variations

1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Structural Difference : Trifluoromethyl (-CF₃) at the 3-position instead of chloro and fluoromethoxy.

- Impact : The -CF₃ group’s strong electron-withdrawing effect deactivates the aromatic ring, reducing electrophilic substitution reactivity. This compound is a key intermediate in fenfluramine synthesis, highlighting its role in producing serotoninergic agents .

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Key Research Findings

- Electronic Effects : Fluoromethoxy and difluoromethoxy groups significantly enhance electronegativity compared to methoxy, influencing solubility and intermolecular interactions .

- Synthetic Utility : Compounds with trifluoromethyl or α,β-unsaturated ketone moieties are prioritized in pharmaceutical synthesis for their metabolic stability and reactivity .

- Positional Isomerism : Substitution patterns alter physicochemical properties, underscoring the need for regioselective synthesis in drug development .

Biological Activity

1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one is a synthetic organic compound notable for its unique structural features, including a chloro group and a fluoromethoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C10H10ClF1O2

- Molar Mass : 216.64 g/mol

- Boiling Point : Approximately 283 °C

- Density : About 1.222 g/cm³

Research indicates that the biological activity of this compound may involve interactions with various biomolecular targets, such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) in its structure enhances its reactivity and binding affinity, potentially leading to significant biochemical effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an electrophile, reacting with nucleophilic sites on enzymes, which can lead to alterations in enzyme activity and cellular signaling processes.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its pharmacological effects.

Case Study: Anticancer Activity

A study evaluating the compound's effects on L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation. The IC50 values were found to be in the nanomolar range, indicating strong antitumor activity. This suggests that the compound could be developed further as a potential anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand its unique properties better.

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Chloropropan-2-one | Simpler analog lacking phenyl and fluoromethoxy groups | Less complex reactivity |

| Chloroacetone | Chlorinated structure similar to the target compound | Different applications due to simpler structure |

| 1-Chloro-1-(2-chloro-5-(difluoromethoxy)phenyl)propan-2-one | Contains difluoromethoxy instead of fluoromethoxy | Variations in reactivity due to different halogen substitutions |

The unique combination of functional groups in this compound provides distinct reactivity patterns compared to simpler analogs, enhancing its utility in synthetic chemistry and biological research.

Applications in Medicinal Chemistry

The ongoing research into the biological activity of this compound highlights its potential applications in medicinal chemistry:

- Anticancer Agents : Due to its ability to inhibit cancer cell proliferation.

- Enzyme Inhibitors : Potential for developing drugs targeting specific enzymes involved in disease pathways.

- Therapeutic Modulators : Its interaction with receptors could lead to novel treatments for various conditions.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(5-Chloro-2-(fluoromethoxy)phenyl)propan-2-one?

Answer: The synthesis typically involves two key steps:

Introduction of the fluoromethoxy group : A nucleophilic substitution reaction replaces a leaving group (e.g., chloride or hydroxyl) on the aromatic ring with a fluoromethoxy moiety. This step often employs potassium fluoride (KF) in polar aprotic solvents like DMF, with crown ethers to enhance reactivity .

Formation of the propan-2-one moiety : Friedel-Crafts acylation is widely used, where acetyl chloride reacts with the substituted benzene derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

Q. Critical Considerations :

- Steric hindrance from the chloro and fluoromethoxy substituents may necessitate elevated reaction temperatures or prolonged reaction times.

- Purification often requires column chromatography or recrystallization due to byproduct formation .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer: A multi-spectral approach is essential:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ confirms the ketone group .

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (228.63 g/mol), with fragments corresponding to loss of Cl (m/z 193) or fluoromethoxy (m/z 181) groups .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic refinement of this compound, and how are they addressed?

Answer: Key challenges include:

- Disorder in the fluoromethoxy group : The flexible -OCH₂F moiety may adopt multiple conformations, leading to split occupancy. SHELXL software (via SHELXTL or OLEX2 interfaces) allows refinement of disordered atoms using PART instructions and restraints on bond lengths/angles .

- Thermal motion artifacts : Low-temperature data collection (e.g., 100 K) reduces atomic displacement parameter (ADP) errors.

- Twinned crystals : The CELL_NOW or TWINABS tools preprocess data to account for twinning before refinement in SHELXL .

Q. How can contradictory computational and experimental reactivity data for this compound be resolved?

Answer: Discrepancies often arise from:

- Solvent effects : Density Functional Theory (DFT) calculations may neglect solvent interactions. Explicit solvent models (e.g., COSMO-RS) improve accuracy .

- Dynamic vs. static models : Experimental kinetics reflect dynamic processes, while computational models assume equilibrium. Molecular dynamics (MD) simulations bridge this gap .

- Validation : Cross-check computed electrostatic potential maps with experimental X-ray charge density analysis .

Q. What strategies optimize the regioselectivity of electrophilic aromatic substitution (EAS) in derivatives of this compound?

Answer: The chloro and fluoromethoxy groups are meta-directing, but steric effects can alter reactivity:

- Directed ortho-metalation : Use lithium diisopropylamide (LDA) to deprotonate positions ortho to the fluoromethoxy group, enabling targeted functionalization .

- Catalytic systems : Pd-catalyzed C-H activation directs substitution to less hindered positions .

- Computational screening : DFT-based Fukui indices predict reactive sites, guiding synthetic design .

Q. How is the biological activity of this compound assessed in pharmacological studies?

Answer: While direct evidence is limited, analogous compounds (e.g., chloro-aryl ketones) are evaluated via:

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .

- Cellular uptake studies : Radiolabeled analogs (e.g., ¹⁸F for fluoromethoxy) track biodistribution via PET imaging .

- Toxicity profiling : Assess hepatotoxicity in HepG2 cells and cardiotoxicity in zebrafish models .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthesis Routes

| Step | Method | Key Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Fluoromethoxy Introduction | Nucleophilic Substitution | KF, 18-crown-6, DMF, 80°C | 50–60% | |

| Ketone Formation | Friedel-Crafts Acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C→RT | 60–70% | |

| Purification | Column Chromatography | Hexane/EtOAc (4:1) | >95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.